molecular formula C2BrN3O2S B1314983 2-Bromo-5-nitro-1,3,4-thiadiazole CAS No. 22758-10-7

2-Bromo-5-nitro-1,3,4-thiadiazole

Cat. No. B1314983
CAS RN: 22758-10-7
M. Wt: 210.01 g/mol
InChI Key: MMLSYAVGEQIGQC-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

To a stirred solution of NaNO2 (116 g, 1.68 mol) in water (1200 mL) was added copper metal powder (72 g, 1.12 mol) and 1.2 mL conc. HCl. Thereafter, 5-bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol) was warmed to dissolve in 4 M aq. HCl (120 mL) and added potionwise. The mixture was stirred at r.t. for 3 hrs. The precipitated yellow solid was filtered and washed with water. The solid was dissolved in ether, filtered and the filtrate concentrated in vacuo to give 2-bromo-5-nitro-[1,3,4]thiadiazole (57 g, 88% purity in HPLC, 48% yield).
Name
Quantity
116 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-:3])=[O:2].[Na+].[Br:5][C:6]1[S:10][C:9](N)=[N:8][N:7]=1>O.Cl.[Cu]>[Br:5][C:6]1[S:10][C:9]([N+:1]([O-:3])=[O:2])=[N:8][N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
powder
Quantity
72 g
Type
reactant
Smiles
Name
Quantity
1200 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Name
Quantity
1.2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=NN=C(S1)N
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added potionwise
FILTRATION
Type
FILTRATION
Details
The precipitated yellow solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ether
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1SC(=NN1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.